Spacer Length Differentiation: 24.9 Å Biotin-dPEG(R)3-MAL vs. 50.5 Å dPEG11-MAL vs. 94.1 Å dPEG23-MAL
Biotin-dPEG(R)3-MAL provides a precise 24.9 Å spacer (21 atoms) between the biotin moiety and the conjugated thiol, compared to 50.5 Å for Biotin-dPEG(R)11-MAL and 94.1 Å for Biotin-dPEG(R)23-MAL [1]. This intermediate spacing is quantitatively distinct from the shorter ~14 Å (estimated) spacer of Biotin-PEG2-Maleimide (MW: 525.6) and the longer dPEG(R) variants . The 24.9 Å dimension is specifically engineered to minimize steric hindrance of biotin-streptavidin binding while providing sufficient separation to reduce intramolecular quenching in FRET applications .
| Evidence Dimension | Spacer length (Å) from biotin carboxyl to maleimide reactive center |
|---|---|
| Target Compound Data | 24.9 Å (21 atoms) |
| Comparator Or Baseline | Biotin-dPEG(R)11-MAL: 50.5 Å; Biotin-dPEG(R)23-MAL: 94.1 Å; Biotin-PEG2-Maleimide: ~14 Å (estimated from MW 525.6) |
| Quantified Difference | 10.5 Å shorter than dPEG11-MAL; 69.2 Å shorter than dPEG23-MAL; ~10.9 Å longer than PEG2-MAL |
| Conditions | Molecular modeling and chemical structure analysis; discrete PEG characterization |
Why This Matters
The 24.9 Å spacing optimizes the trade-off between biotin accessibility and minimal linker interference, critical for proximity-dependent assays where excessive linker length (e.g., 50.5 Å or 94.1 Å) may introduce false-positive FRET signals or steric blockage, while shorter linkers (e.g., 14 Å) may reduce biotin binding efficiency due to insufficient separation from bulky conjugate partners.
- [1] Sigma-Aldrich. Biotin-dPEG®3-MAL: dPEG® spacer is 21 atoms and 24.9 Å. View Source
